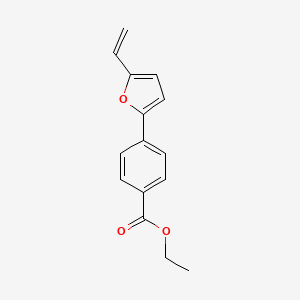![molecular formula C12H17NO2S B14365449 Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- CAS No. 91564-56-6](/img/structure/B14365449.png)
Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: is an organic compound with the molecular formula C12H17NO2S It is characterized by the presence of a thioamide group attached to an ethanamine backbone, which is further substituted with a 3,4-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- typically involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanamine to yield the desired thioamide. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions may require acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Utilized in the development of new materials and chemicals. Its reactivity and functional groups make it a valuable intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the aromatic ring can interact with hydrophobic pockets in biological molecules, enhancing its binding affinity and specificity. These interactions can disrupt cellular processes and lead to the observed biological effects.
Comparaison Avec Des Composés Similaires
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- Thioacetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
Comparison: Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the thioamide group is more nucleophilic than the amide group, leading to different reactivity patterns. Additionally, the presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and potential for biological activity.
Propriétés
Numéro CAS |
91564-56-6 |
|---|---|
Formule moléculaire |
C12H17NO2S |
Poids moléculaire |
239.34 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]ethanethioamide |
InChI |
InChI=1S/C12H17NO2S/c1-9(16)13-7-6-10-4-5-11(14-2)12(8-10)15-3/h4-5,8H,6-7H2,1-3H3,(H,13,16) |
Clé InChI |
UDMBOSTYDIEKFC-UHFFFAOYSA-N |
SMILES canonique |
CC(=S)NCCC1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



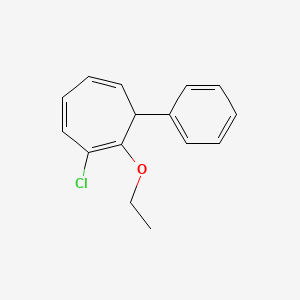
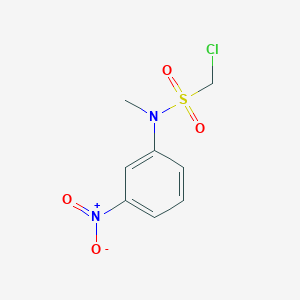
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
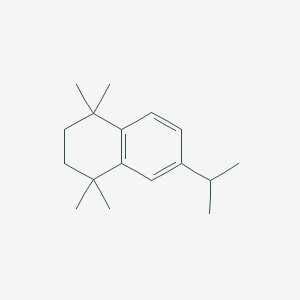
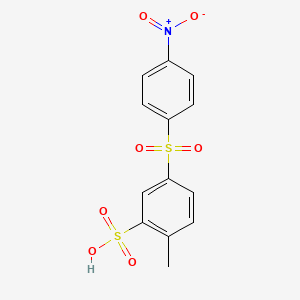
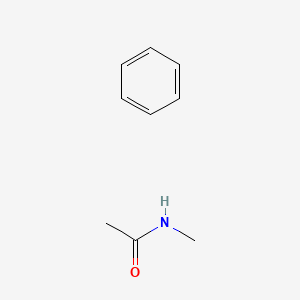

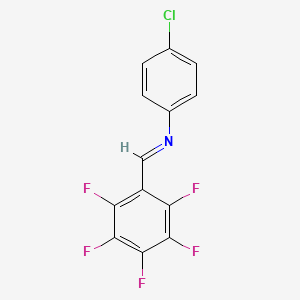

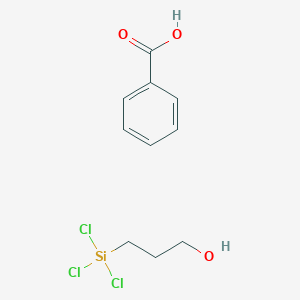
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
